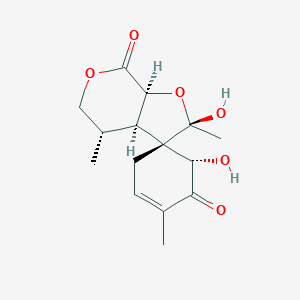

Cyclocalopin A

Descripción

Propiedades

IUPAC Name |

(2R,3S,3aR,4S,6'S,7aS)-2,6'-dihydroxy-2,2',4-trimethylspiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,5'-cyclohex-2-ene]-1',7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O6/c1-7-4-5-15(12(17)10(7)16)9-8(2)6-20-13(18)11(9)21-14(15,3)19/h4,8-9,11-12,17,19H,5-6H2,1-3H3/t8-,9+,11+,12-,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGOHSCJKRSLFLO-UOMAJYNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(=O)C2C1C3(CC=C(C(=O)C3O)C)C(O2)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COC(=O)[C@@H]2[C@H]1[C@]3(CC=C(C(=O)[C@H]3O)C)[C@](O2)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801100112 | |

| Record name | rel-(-)-(1S,2′R,3′aR,4′S,6S,7′aS)-3′a,4′,5′,7′a-Tetrahydro-2′,6-dihydroxy-2′,4,4′-trimethylspiro[3-cyclohexene-1,3′(2′H)-[7H]furo[2,3-c]pyran]-5,7′-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801100112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486430-94-8 | |

| Record name | rel-(-)-(1S,2′R,3′aR,4′S,6S,7′aS)-3′a,4′,5′,7′a-Tetrahydro-2′,6-dihydroxy-2′,4,4′-trimethylspiro[3-cyclohexene-1,3′(2′H)-[7H]furo[2,3-c]pyran]-5,7′-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486430-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(-)-(1S,2′R,3′aR,4′S,6S,7′aS)-3′a,4′,5′,7′a-Tetrahydro-2′,6-dihydroxy-2′,4,4′-trimethylspiro[3-cyclohexene-1,3′(2′H)-[7H]furo[2,3-c]pyran]-5,7′-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801100112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: The Natural Source and Isolation of Cyclocalopin A

The Natural Source of Cyclocalopin A is the basidiomycete fungus Caloboletus calopus (formerly known as Boletus calopus), commonly referred to as the Bitter Beech Bolete .

Unlike the similarly named Cyclosporin A (a cyclic peptide), Cyclocalopin A is a polyketide-derived

Part 1: Executive Summary

Cyclocalopin A is a bioactive secondary metabolite isolated exclusively from the sporocarps (fruit bodies) of Caloboletus calopus. Chemically, it is classified as a 3-methylcatechol derivative linked to a modified lactone ring. It belongs to the "calopin" family of compounds, which includes calopin, cyclocalopin B, and O-acetylcyclocalopin A.

Key Technical Distinction:

-

Target Molecule: Cyclocalopin A (Bitter Principle, Lactone derivative).[1]

-

Source Organism: Caloboletus calopus (Ectomycorrhizal fungus).

-

Primary Bioactivity: Intense bitterness (anti-feedant), potential cytochrome P450 inhibition.

-

NOT to be confused with: Cyclosporin A (Immunosuppressant cyclic peptide from Tolypocladium inflatum).

Part 2: The Natural Source – Caloboletus calopus

Taxonomy and Identification

Caloboletus calopus is a large, conspicuous mushroom found in coniferous and deciduous woodlands across Europe and North America. It was transferred from the genus Boletus to Caloboletus in 2014 due to molecular phylogenetic distinctiveness.

| Taxonomic Rank | Classification |

| Kingdom | Fungi |

| Division | Basidiomycota |

| Order | Boletales |

| Family | Boletaceae |

| Genus | Caloboletus |

| Species | C. calopus (Pers.)[2] Vizzini |

Ecological Niche

The fungus is ectomycorrhizal , forming symbiotic relationships primarily with beech (Fagus) and oak (Quercus) trees, though it also associates with conifers like spruce (Picea) and pine (Pinus). The production of Cyclocalopin A is developmentally regulated, appearing in the mature fruit bodies to deter mycophagy (fungal consumption) by insects and mammals.

Visualizing the Ecological Context

Figure 1: Ecological niche and functional role of Cyclocalopin A production in C. calopus.

Part 3: Chemical Characterization

Structural Architecture

Cyclocalopin A is structurally distinct from common fungal peptides. It is characterized by:

-

3-Methylcatechol Unit: A rare phenolic moiety.

-

-Lactone Ring: A six-membered lactone ring (specifically an

-

Stereochemistry: The molecule possesses specific chiral centers that dictate its biological interaction (bitter taste receptors).

Physicochemical Properties

-

Appearance: Colorless to pale yellow amorphous solid.

-

Solubility: Soluble in polar organic solvents (Methanol, Ethanol, Ethyl Acetate); sparingly soluble in water.

-

Stability: Sensitive to strong bases (due to the lactone ring opening) and oxidation (due to the catechol moiety).

Part 4: Isolation and Purification Protocol

This protocol describes the extraction of Cyclocalopin A from fresh fruit bodies. The methodology prioritizes the preservation of the unstable catechol unit.

Reagents and Equipment

-

Solvents: Ethanol (95%), Methanol (HPLC grade), Ethyl Acetate (EtOAc), n-Hexane.

-

Stationary Phases: Sephadex LH-20, Silica Gel 60 (0.040–0.063 mm).

-

Equipment: Rotary evaporator, HPLC (C18 column), Lyophilizer.

Step-by-Step Methodology

Step 1: Biomass Preparation

-

Harvest fresh C. calopus fruit bodies.

-

Clean debris and slice thinly.

-

Crucial: Freeze-dry (lyophilize) immediately to prevent enzymatic oxidation of the catechol unit. Grind to a fine powder.

Step 2: Primary Extraction

-

Macerate the dried powder in Ethanol (95%) at room temperature for 48 hours (Ratio: 1L solvent per 100g biomass).

-

Filter the extract and concentrate under reduced pressure at <40°C to obtain the crude residue.

Step 3: Liquid-Liquid Partitioning

-

Suspend the crude residue in distilled water.

-

Partition sequentially with n-Hexane (to remove lipids/fats) – Discard hexane layer.

-

Partition the aqueous phase with Ethyl Acetate (EtOAc) (3x).

-

Collect the EtOAc layer (containing Cyclocalopin A) and dry over anhydrous

.

Step 4: Chromatographic Purification

-

Sephadex LH-20: Load the EtOAc fraction onto a Sephadex LH-20 column eluted with Methanol. This removes high molecular weight pigments and polymers.

-

Silica Gel Chromatography: Subject the active fraction to Silica Gel 60 column chromatography. Elute with a gradient of Chloroform:Methanol (starting 100:0

90:10). -

HPLC Isolation: Purify the enriched fractions using RP-HPLC (C18 column) with an isocratic mobile phase of Acetonitrile:Water (containing 0.1% Formic Acid) . Monitor UV absorbance at 254 nm and 280 nm.

Isolation Workflow Diagram

Figure 2: Extraction and purification workflow for isolating Cyclocalopin A from fungal biomass.[2]

Part 5: Biosynthetic & Biological Significance[2][3][4]

Biosynthetic Origin

Cyclocalopin A is hypothesized to originate from the polyketide pathway , specifically involving the condensation of phenylpyruvic acid derivatives (similar to pulvinic acid biosynthesis). The unique 3-methylcatechol unit is likely formed through a specific cyclization and methylation event of a polyketide precursor.

Biological Activity

-

Gustatory Effect: It is one of the most potent bitter substances known in fungi, rendering C. calopus inedible.

-

Enzyme Inhibition: Related calopin derivatives have shown inhibitory activity against Cytochrome P450 enzymes, suggesting potential for drug-drug interaction studies.

-

Antioxidant Potential: The catechol moiety provides radical scavenging capability, although its primary utility remains its specific receptor interaction (bitterness).

References

-

Hellwig, V., et al. (2002).[1] Calopins and Cyclocalopins - Bitter Principles from Boletus calopus and Related Mushrooms. European Journal of Organic Chemistry. Link

-

Vizzini, A. (2014). Nomenclatural novelties: Caloboletus calopus. Index Fungorum. Link

-

PubChem. (2024).[3] Cyclocalopin D (Related Compound Record). National Library of Medicine. Link

- Kibby, G. (2011). British Boletes: with keys to species. Self-published.

Sources

An In-Depth Technical Guide to Cyclocalopin A: A Bioactive Sesquiterpene from Caloboletus calopus

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive technical overview of Cyclocalopin A, a secondary metabolite from the bitter bolete mushroom, Caloboletus calopus. It is structured to deliver not just data, but also scientific context and actionable experimental insights, reflecting the current state of knowledge and highlighting future research opportunities.

Executive Summary

Fungi are a prolific source of structurally diverse and biologically active secondary metabolites.[1][2] The Basidiomycota, in particular, produce a vast array of compounds, including sesquiterpenes, which are of significant interest to medicinal chemistry.[3] This guide focuses on Cyclocalopin A, a sesquiterpenoid lactone isolated from the mushroom Caloboletus calopus. This compound, along with related metabolites, is responsible for the characteristic bitter taste of the mushroom.[4] While research into its full pharmacological potential is still emerging, initial studies have demonstrated potent free-radical scavenging activity, suggesting a potential role in mitigating oxidative stress.[5] This document will detail the discovery, chemical characteristics, and known biological activities of Cyclocalopin A. Furthermore, it will provide robust, field-proven protocols for its extraction, isolation, and characterization, alongside methodologies for evaluating its bioactivity.

The Source Organism: Caloboletus calopus

Caloboletus calopus, commonly known as the bitter bolete or scarlet-stemmed bolete, is a striking mushroom found in coniferous and deciduous woodlands across Eurasia and North America.[4] It forms ectomycorrhizal relationships, often with beech and oak trees.[4] While visually appealing with its beige to olive cap and reddish stipe, it is generally considered inedible due to an intensely bitter taste that persists even after cooking.[4]

This bitterness is a chemical defense mechanism, a common strategy employed by fungi to deter fungivores.[6] The compounds responsible for this aversive taste are a family of secondary metabolites, including calopins and cyclocalopins.[4][6]

Cyclocalopin A: A Key Bioactive Metabolite

Discovery and Physicochemical Properties

Cyclocalopin A is a sesquiterpene δ-lactone that has been isolated from the fruiting bodies of C. calopus.[5] Its structure is characterized by a complex, polycyclic framework, the synthesis of which has been a subject of interest in organic chemistry.[7][8][9] The presence of a 3-methylcatechol unit is a notable and relatively rare feature in natural products.[4]

Table 1: Physicochemical Properties of Cyclocalopin A

| Property | Data | Source |

| Molecular Formula | C22H22O7 | (Implied from synthesis studies) |

| Molar Mass | 398.41 g/mol | (Calculated) |

| Class | Sesquiterpenoid | [5] |

| Appearance | (Not explicitly stated in reviewed literature) | N/A |

| Solubility | Soluble in methanol | [5] |

Structure Elucidation

The definitive structure of Cyclocalopin A was determined through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5] These techniques are indispensable for the structural elucidation of novel natural products.[10][11][12]

-

Mass Spectrometry (MS): High-resolution mass spectrometry would provide the exact mass, allowing for the determination of the molecular formula. Tandem MS (MS/MS) experiments would be used to fragment the molecule, providing clues about its substructures.[12]

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for establishing the connectivity of atoms within the molecule and its stereochemistry.[10][13]

Biological Activity and Pharmacological Potential

The investigation into the pharmacological properties of Cyclocalopin A is in its early stages. However, the available data points towards a significant antioxidant capacity.

Free-Radical Scavenging Activity

Methanol extracts of C. calopus have demonstrated significant free-radical scavenging capabilities.[5] Bioactivity-guided fractionation identified Cyclocalopin A as one of the active constituents.[5]

Table 2: In Vitro Antioxidant Activity of Cyclocalopin A

| Assay | IC50 Value | Reference |

| Superoxide Radical Scavenging | 1.2 - 5.4 µg/mL | [5] |

| DPPH Radical Scavenging | 1.2 - 5.4 µg/mL | [5] |

| ABTS Radical Scavenging | 1.2 - 5.4 µg/mL | [5] |

These results indicate that Cyclocalopin A is a potent antioxidant, comparable to or exceeding the activity of many known natural antioxidants. This activity is likely attributable to its chemical structure, though the specific mechanism of action has not yet been fully elucidated.

Hypothetical Mechanism of Action: Modulation of Cellular Redox Pathways

The free-radical scavenging activity of Cyclocalopin A suggests that it may exert its effects by directly neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS).[14] This can, in turn, influence intracellular signaling pathways that are sensitive to the cellular redox state. A plausible, though currently hypothetical, mechanism of action could involve the modulation of pathways such as the Nrf2-Keap1 pathway, a master regulator of the cellular antioxidant response.

Caption: Hypothetical mechanism of Cyclocalopin A's antioxidant action.

Future Research Directions

The potent in vitro antioxidant activity of Cyclocalopin A warrants further investigation into its pharmacological potential. Key areas for future research include:

-

Cytotoxicity Profiling: Assessing the cytotoxic effects of Cyclocalopin A against a panel of cancerous and non-cancerous cell lines to determine its therapeutic window.

-

Anti-inflammatory Assays: Given the link between oxidative stress and inflammation, evaluating the ability of Cyclocalopin A to modulate inflammatory pathways (e.g., NF-κB, MAPK) in cell-based models is a logical next step.[15]

-

Antimicrobial Screening: Many fungal secondary metabolites exhibit antimicrobial properties.[2] Screening Cyclocalopin A against a panel of pathogenic bacteria and fungi could reveal new therapeutic applications.

-

In Vivo Studies: Should in vitro studies yield promising results, progressing to animal models to evaluate the efficacy, pharmacokinetics, and safety of Cyclocalopin A will be crucial.

Experimental Protocols

The following protocols are provided as a robust starting point for the extraction, isolation, and bioactivity assessment of Cyclocalopin A. These are based on established methodologies for fungal sesquiterpenes and should be optimized as needed.[16][17][18]

Extraction and Isolation of Cyclocalopin A from C. calopus

This protocol outlines a multi-step process for the extraction and purification of Cyclocalopin A. The causality behind this workflow is to progressively enrich the target compound by removing unwanted materials based on their polarity.

Caption: Workflow for the extraction and isolation of Cyclocalopin A.

Step-by-Step Methodology:

-

Preparation of Fungal Material:

-

Freshly collected C. calopus fruiting bodies should be cleaned of any debris.

-

Freeze-dry (lyophilize) the material to preserve the chemical integrity of the metabolites and facilitate grinding.

-

Homogenize the dried material into a fine powder using a blender.

-

-

Solvent Extraction:

-

Macerate the powdered mushroom (e.g., 500 g) in methanol (e.g., 5 L) at room temperature for 72 hours with occasional agitation. This prolonged extraction with a polar solvent is effective for a broad range of secondary metabolites.[5]

-

Filter the extract through cheesecloth and then filter paper to remove solid biomass.

-

Repeat the extraction process two more times with fresh methanol to ensure exhaustive extraction.

-

Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to yield the crude extract.

-

-

Fractionation:

-

Dissolve the crude extract in a methanol/water mixture (e.g., 9:1) and perform liquid-liquid partitioning against n-hexane to remove nonpolar constituents like fats and sterols.

-

Subsequently, partition the aqueous methanol phase against ethyl acetate. Sesquiterpenes like Cyclocalopin A are expected to partition into this moderately polar phase.

-

Collect the ethyl acetate fraction and concentrate it to dryness.

-

-

Chromatographic Purification:

-

Subject the ethyl acetate fraction to Vacuum Liquid Chromatography (VLC) or Flash Chromatography on a silica gel column.

-

Elute with a stepwise gradient of increasing polarity, for example, from 100% n-hexane to 100% ethyl acetate.

-

Monitor the collected fractions by Thin Layer Chromatography (TLC) and combine those with similar profiles.

-

Further purify the target-containing fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a water/acetonitrile gradient to yield pure Cyclocalopin A.

-

-

Structure Verification:

-

Confirm the identity and purity of the isolated compound using analytical HPLC, LC-MS, and NMR spectroscopy.

-

In Vitro Bioassay: DPPH Radical Scavenging Activity

This protocol provides a reliable method to quantify the antioxidant potential of the isolated Cyclocalopin A.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

-

Cyclocalopin A stock solution (in methanol)

-

Ascorbic acid (positive control)

-

Methanol (blank)

-

96-well microplate

-

Microplate reader (517 nm)

Procedure:

-

Prepare a serial dilution of Cyclocalopin A in methanol to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

In a 96-well plate, add 100 µL of each concentration of Cyclocalopin A, the positive control (ascorbic acid), and the blank (methanol) to respective wells.

-

Add 100 µL of the DPPH solution to all wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula:

-

% Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

-

-

Plot the % inhibition against the concentration and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Conclusion

Cyclocalopin A stands out as a structurally intriguing sesquiterpene from Caloboletus calopus with demonstrated potent free-radical scavenging activity.[5] This foundational bioactivity suggests its potential as a lead compound for the development of therapeutics targeting conditions associated with oxidative stress. However, the current body of research is limited, and a significant opportunity exists for further pharmacological characterization. The protocols and insights provided in this guide are intended to facilitate and inspire future research into this promising natural product, ultimately unlocking its full therapeutic potential.

References

-

Cyclosporin A toxicity on endothelial cells differentiated from induced pluripotent stem cells: Assembling an adverse outcome pathway. PubMed, [Link]

-

Calopins and cyclocalopins - Bitter principles from Boletus calupos and related mushrooms. ResearchGate, [Link]

-

Mechanism of Action and Anti-Inflammatory Activity of Pestalotioquinol A, a Fungus-Derived Cytoprotective Compound. PMC - NIH, [Link]

-

Bioactives from Mushroom: Health Attributes and Food Industry Applications. MDPI, [Link]

-

Cyclocarbonylation of Allenyl Glyoxylate Strategy to Build the Tricyclic Core of Cyclocalopin A. ACS Publications, [Link]

-

Caloboletus calopus. Wikipedia, [Link]

-

Biological Activities of Alkaloids. MDPI Books, [Link]

-

Anti-Inflammatory Activity and Mechanism of Cryptochlorogenic Acid from Ageratina adenophora. MDPI, [Link]

-

Integrated Approach to Cyclopiazonic Acid Cytotoxicity Using In Vitro (2D and 3D Models) and In Silico Methods. MDPI, [Link]

-

Bioactive sesquiterpenes produced by fungi: are they useful for humans as well? PubMed, [Link]

-

Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells. PMC - PubMed Central, [Link]

-

Antioxidant profile for Caloboletus calopus. ResearchGate, [Link]

-

Biological Activities of Natural and Engineered Cyclotides, a Novel Molecular Scaffold for Peptide-Based Therapeutics. PubMed Central, [Link]

-

Parallel synthesis and anti-inflammatory activity of cyclic peptides cyclosquamosin D and Met-cherimolacyclopeptide B and their analogs. PubMed, [Link]

-

Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. PMC - PubMed Central, [Link]

-

Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI, [Link]

-

Synthesis of tricyclic core of cyclocalopin A. ResearchGate, [Link]

-

Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery, [Link]

-

Extraction, Isolation, and Identification of Sesquiterpenes from Laurencia Species. ResearchGate, [Link]

-

Parallel synthesis and anti-inflammatory activity of cyclic peptides cyclosquamosin D and Met-cherimolacyclopeptide B and their analogs. NIH, [Link]

-

Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI, [Link]

-

Evaluation of Cytotoxicity and Cytoprotection. Effects of Natural Toxins. MDPI Books, [Link]

-

Bioactive Compounds and Antioxidant Activity of Boletus edulis, Imleria badia, Leccinum scabrum in the Context of Environmental Conditions and Heavy Metals Bioaccumulation. PMC - PubMed Central, [Link]

-

On the part that NMR should play in mass spectrometry metabolomics in natural products studies. Frontiers, [Link]

-

Cyclocarbonylation of Allenyl Glyoxylate Strategy to Build the Tricyclic Core of Cyclocalopin A. PubMed, [Link]

-

Bitter Bolete (Caloboletus calopus). Zombie Mushrooms, [Link]

-

Antibacterial Activity of Synthesized Derivatives of Purpurin Containing Cyсlopropane and Cyclobutane Fragment. ResearchGate, [Link]

-

Isolation of Ten New Sesquiterpenes and New Abietane-Type Diterpenoid with Immunosuppressive Activity from Marine Fungus Eutypella sp. MDPI, [Link]

-

Cyclopropane-Containing Fatty Acids From the Marine Bacterium Labrenzia Sp. 011 With Antimicrobial and GPR84 Activity. PubMed, [Link]

-

Medicinal Properties and Bioactive Compounds from Wild Mushrooms Native to North America. MDPI, [Link]

-

NMR Chemical Shift Prediction of Glycopeptides and Glycoproteins Aided by the Computer Program CASPER. PubMed, [Link]

-

Cytotoxicity of calotropin is through caspase activation and downregulation of anti-apoptotic proteins in K562 cells. PubMed, [Link]

-

Formal synthesis of (±)-cycloclavine. PubMed, [Link]

-

Genus Echinophora—Biological Activity, Chemical Composition, and Future Perspectives. MDPI, [Link]

-

Extraction, Isolation, and Identification of Sesquiterpenes from Laurencia Species. PubMed, [Link]

-

Biosynthesis and Bioactivity of Anti-Inflammatory Triterpenoids in Calendula officinalis (pot marigold). bioRxiv, [Link]

-

Direct synthesis of cyclic lipopeptides using intramolecular native chemical ligation and thiol–ene CLipPA chemistry. RSC Publishing, [Link]

-

Mass spectrometry and proton and carbon-13 nuclear magnetic resonance spectroscopy in assigning stereochemistry to derivatives of des-N-morphinan and des-N-isomorphinan. RSC Publishing, [Link]

-

Asymmetric trisalkylamine cyclopropenium derivatives with antimicrobial activity. PubMed, [Link]

-

Isolation Techniques for Sesquiterpene Lactones: Strategies, Advances, and Applications. ResearchGate, [Link]

-

Antimicrobial, Antibiofilm, and Antioxidant Properties of Boletus edulis and Neoboletus luridiformis Against Multidrug-Resistant ESKAPE Pathogens. Frontiers, [Link]

-

Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. MDPI, [Link]

-

Biological activity. Wikipedia, [Link]

-

Structure elucidation workflow based on NMR and MS/MS data. ResearchGate, [Link]

-

Calopins and Cyclocalopins − Bitter Principles from Boletus calopus and Related Mushrooms. ResearchGate, [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Bioactive sesquiterpenes produced by fungi: are they useful for humans as well? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Caloboletus calopus - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Cyclocarbonylation of Allenyl Glyoxylate Strategy to Build the Tricyclic Core of Cyclocalopin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | On the part that NMR should play in mass spectrometry metabolomics in natural products studies [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. NMR Chemical Shift Prediction of Glycopeptides and Glycoproteins Aided by the Computer Program CASPER - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanism of Action and Anti-Inflammatory Activity of Pestalotioquinol A, a Fungus-Derived Cytoprotective Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-Inflammatory Activity and Mechanism of Cryptochlorogenic Acid from Ageratina adenophora | MDPI [mdpi.com]

- 16. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Preliminary Cytotoxicity Screening of Cyclocalopin A

Abstract

The discovery and characterization of novel natural products remain a cornerstone of modern drug development. Cyclocalopin A, a structurally complex marine-derived compound, presents an intriguing candidate for biological activity screening.[1][2] This technical guide provides a comprehensive, field-proven framework for conducting the preliminary cytotoxicity screening of a novel agent like Cyclocalopin A. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It elucidates the scientific rationale behind the selection of a multi-tiered assay cascade, emphasizing the principles of self-validating experimental design and robust data interpretation. We will detail a logical workflow, beginning with broad assessments of cell viability and membrane integrity, and progressing to a mechanistic inquiry into apoptosis. Each stage is supported by detailed, step-by-step protocols, data interpretation guidelines, and integrated visualizations to ensure both clarity and scientific rigor.

Introduction: The Rationale for a Phased Cytotoxicity Assessment

The initial evaluation of any new chemical entity (NCE) is a critical filter in the drug discovery pipeline. The primary objective is twofold: to identify compounds with potential therapeutic efficacy (e.g., anti-cancer agents) and to flag those with unacceptable levels of general toxicity early in the process.[3] A compound's ability to induce cell death, or cytotoxicity, can be a desirable therapeutic trait or a liability, depending on the context and mechanism.

Therefore, a preliminary cytotoxicity screen should not be a single experiment but a carefully orchestrated series of assays. This guide proposes a three-assay cascade designed to provide a foundational understanding of Cyclocalopin A's bioactivity:

-

MTT Assay: To assess overall metabolic viability and cytostatic effects.

-

LDH Release Assay: To specifically measure cytotoxicity via loss of plasma membrane integrity.

-

Caspase-Glo 3/7 Assay: To investigate whether the observed cytotoxicity is mediated by apoptosis, a preferred mechanism for anti-cancer therapies.

For this screening program, we will utilize the HeLa human cervical carcinoma cell line . This cell line is selected for its robustness, rapid growth, and extensive characterization in cytotoxic studies, making it an ideal and reliable model for initial in vitro screening.[4][5][6]

Foundational Screening: Is Cyclocalopin A Bioactive?

The first phase aims to answer a fundamental question: does Cyclocalopin A affect cell viability? To do this, we employ two complementary assays that measure different cellular health parameters. This dual-assay approach provides a more complete picture than either method alone, allowing us to distinguish between a reduction in cell number (cytotoxicity) and a mere slowing of proliferation (cytostatic effect).

Assay 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Metabolic Viability

Expertise & Experience: The MTT assay is a gold-standard colorimetric assay for assessing cell viability. Its principle is rooted in cellular function: viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[7] The amount of formazan produced, measured spectrophotometrically, is directly proportional to the number of living cells. A reduction in signal can indicate either cell death or an inhibition of cell proliferation, providing a crucial first look at the compound's overall impact.[8]

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed HeLa cells into a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

-

Compound Preparation: Prepare a 10 mM stock solution of Cyclocalopin A in sterile DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in culture medium. Prepare identical concentrations of the positive control, Doxorubicin , a well-characterized chemotherapeutic agent.[9][10]

-

Cell Treatment: Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions. Include the following mandatory controls:

-

Untreated Control: Cells treated with culture medium only.

-

Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.1%) to account for solvent effects.

-

Positive Control: Cells treated with the Doxorubicin serial dilutions.

-

Blank Control: Wells containing medium but no cells, to measure background absorbance.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[11]

-

Formazan Formation: Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.[12]

-

Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Read the absorbance at 570 nm using a microplate reader.

Assay 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

Expertise & Experience: While the MTT assay is excellent for gauging overall viability, it cannot definitively confirm cell death. The LDH assay provides this confirmation. Lactate dehydrogenase is a stable cytosolic enzyme that is rapidly released into the culture medium upon damage to the plasma membrane, a hallmark of cytotoxic events.[13] By measuring LDH activity in the supernatant, we can directly quantify the level of cell lysis induced by Cyclocalopin A.[14]

Experimental Protocol: LDH Release Assay

-

Experimental Setup: Plate and treat cells with Cyclocalopin A and controls exactly as described in the MTT protocol (Steps 1-4).

-

Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well plate.

-

Control Preparation: In addition to the treated wells, prepare the following essential controls for data normalization:

-

Spontaneous LDH Release: Supernatant from untreated control cells.

-

Maximum LDH Release: Add 10 µL of a 10X Lysis Buffer (e.g., 1% Triton X-100) to several wells of untreated cells 45 minutes before supernatant collection. This lyses all cells and establishes the 100% cytotoxicity value.

-

-

Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Thermo Fisher Scientific, Promega). Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubation & Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Add 50 µL of Stop Solution. Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[14]

Data Analysis and Integrated Interpretation

The data from these two assays must be analyzed in concert.

Data Calculation:

-

MTT Percent Viability: [(Abs_Sample - Abs_Blank) / (Abs_Untreated - Abs_Blank)] * 100

-

LDH Percent Cytotoxicity: [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100

Data Presentation: The results should be summarized in a clear, comparative table and plotted to determine the IC₅₀ (for MTT) and EC₅₀ (for LDH) values.

Table 1: Hypothetical Viability and Cytotoxicity Data for Cyclocalopin A

| Concentration (µM) | Cyclocalopin A % Viability (MTT) | Cyclocalopin A % Cytotoxicity (LDH) | Doxorubicin % Viability (MTT) | Doxorubicin % Cytotoxicity (LDH) |

| 100 | 5.2% | 91.5% | 8.1% | 88.3% |

| 30 | 15.8% | 78.2% | 22.4% | 71.9% |

| 10 | 48.9% | 45.1% | 51.3% | 42.8% |

| 3 | 85.1% | 12.6% | 89.5% | 9.8% |

| 1 | 96.3% | 4.8% | 97.2% | 3.1% |

| 0.1 | 99.1% | 1.2% | 98.9% | 0.8% |

| IC₅₀ / EC₅₀ | ~10.5 µM | ~11.2 µM | ~10.8 µM | ~12.5 µM |

Visualization: Foundational Screening Workflow

Caption: Workflow for foundational cytotoxicity screening.

Mechanistic Insight: How Does Cyclocalopin A Induce Cell Death?

Observing cytotoxicity is the first step; understanding the mechanism is the second. For anti-cancer drug development, inducing apoptosis (programmed cell death) is often a highly desirable outcome. Apoptosis is a controlled, non-inflammatory process that eliminates damaged cells. A key event in this pathway is the activation of a family of proteases called caspases.

Assay 3: Caspase-Glo® 3/7 Assay for Apoptosis

Expertise & Experience: We select the Caspase-Glo 3/7 assay to directly probe for apoptosis. Caspases-3 and -7 are the primary "executioner" caspases; their activation signifies a commitment to the apoptotic pathway.[15] This luminescent "add-mix-measure" assay is highly sensitive and specific. It uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 or -7.[16] This cleavage releases aminoluciferin, which is then used by luciferase to generate a light signal directly proportional to the amount of active caspase-3/7.[17]

Experimental Protocol: Caspase-Glo® 3/7 Assay

-

Experimental Setup: Plate and treat HeLa cells in a white-walled, clear-bottom 96-well plate suitable for luminescence. Use the same cell density and compound concentrations as in the previous assays. Incubate for a shorter, relevant time point (e.g., 24 hours), as caspase activation is an earlier event than complete cell lysis.

-

Reagent Preparation: Reconstitute the Caspase-Glo 3/7 Reagent according to the manufacturer's protocol (Promega). Allow it to equilibrate to room temperature before use.

-

Assay Execution:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of prepared Caspase-Glo 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to culture medium.[18]

-

Place the plate on an orbital shaker and mix gently at 300-500 rpm for 30 seconds to induce cell lysis and initiate the reaction.[18]

-

-

Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Visualization: The Role of Executioner Caspases in Apoptosis

Caption: Simplified apoptotic signaling cascade.

Data Analysis and Mechanistic Interpretation

Data Presentation: The results are typically presented as fold change in luminescence over the vehicle control.

Table 2: Hypothetical Caspase-3/7 Activation Data for Cyclocalopin A

| Concentration (µM) | Cyclocalopin A (Fold Change in Luminescence) | Doxorubicin (Fold Change in Luminescence) |

| 100 | 8.5 | 9.2 |

| 30 | 7.9 | 8.1 |

| 10 | 5.2 | 5.8 |

| 3 | 2.1 | 2.5 |

| 1 | 1.2 | 1.3 |

| 0.1 | 1.0 | 1.0 |

Interpretation: A dose-dependent increase in luminescence strongly suggests that Cyclocalopin A induces apoptosis by activating the executioner caspases 3 and 7. This finding, combined with the data from the foundational screen, allows us to build a preliminary mechanistic hypothesis: Cyclocalopin A is cytotoxic to HeLa cells and exerts this effect, at least in part, through the induction of apoptosis.

Synthesis and Strategic Next Steps

This three-assay screening cascade provides a robust, multi-faceted preliminary assessment of Cyclocalopin A's cytotoxic potential. The hypothetical data presented suggests that Cyclocalopin A is a potent cytotoxic agent that functions through an apoptotic mechanism, with an efficacy comparable to the established anti-cancer drug Doxorubicin in the HeLa cell model.

Future Directions:

-

Broaden the Scope: Screen Cyclocalopin A against a panel of diverse cancer cell lines (e.g., breast, lung, colon) and a non-cancerous cell line (e.g., NIH-3T3 fibroblasts) to assess its cancer-specificity and therapeutic window.

-

Deepen Mechanistic Understanding: If apoptosis is confirmed, further investigation using methods like Annexin V/PI staining via flow cytometry can distinguish between early and late apoptotic stages. Western blotting for cleaved PARP can provide further confirmation.

-

Time-Course and Dose-Response Refinement: Conduct detailed time-course experiments to understand the kinetics of cell death induction.

This structured approach ensures that the initial investment in screening a novel compound like Cyclocalopin A yields clear, actionable, and trustworthy data, paving the way for more advanced preclinical development.

References

-

Fida, M., et al. (2019). Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway. Iranian Journal of Pharmaceutical Research, 18(1), 345–353. Retrieved from [Link]

-

Asgari, M., et al. (2015). Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells. Research in Pharmaceutical Sciences, 10(4), 287–295. Retrieved from [Link]

-

BMG Labtech. (2025). Apoptosis – what assay should I use?. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Agilent. (n.d.). Apoptosis Assays by Flow Cytometry. Retrieved from [Link]

-

protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]

- Borenfreund, E., & Puerner, J. A. (1985). Toxicity determined in vitro by morphological alterations and neutral red absorption. Toxicology Letters, 24(2-3), 119-124.

-

Yu, W., et al. (2022). Cyclocarbonylation of Allenyl Glyoxylate Strategy to Build the Tricyclic Core of Cyclocalopin A. Organic Letters, 24(12), 2318–2322. Retrieved from [Link]

-

Tomankova, K., et al. (2015). In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. International Journal of Nanomedicine, 10, 827–841. Retrieved from [Link]

-

Ghasemzadeh, M. A., & Shiri, A. (2023). In Vitro Evaluation of Cytotoxic and Antiproliferative Effects of Portulaca oleracea Ethanolic Extracton on HeLa Cell Line. Avicenna Journal of Medical Biochemistry, 11(1), 45-50. Retrieved from [Link]

-

Yu, W., et al. (2022). Cyclocarbonylation of Allenyl Glyoxylate Strategy to Build the Tricyclic Core of Cyclocalopin A. PubMed, 35297249. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

- Masters, J. R. (2002). HeLa cells 50 years on: the good, the bad and the ugly.

- Minotti, G., et al. (2004). Doxorubicin: cardiotoxicity. Journal of Clinical Oncology, 22(22), 4633-4635.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cyclocarbonylation of Allenyl Glyoxylate Strategy to Build the Tricyclic Core of Cyclocalopin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. brieflands.com [brieflands.com]

- 6. researchgate.net [researchgate.net]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. atcc.org [atcc.org]

- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. agilent.com [agilent.com]

- 16. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 17. protocols.io [protocols.io]

- 18. promega.com [promega.com]

Methodological & Application

Application Note: [2+2+1] Cyclocarbonylation for Cyclocalopin A Synthesis

This Application Note is designed for researchers and synthetic chemists focusing on complex natural product synthesis, specifically the [2+2+1] cyclocarbonylation strategy for constructing the tricyclic core of Cyclocalopin A .

Executive Summary

Cyclocalopin A is a complex sesquiterpene lactone characterized by a highly oxygenated tricyclic framework containing an

This guide details the [2+2+1] cyclocarbonylation strategy developed by Yu et al. (2022) .[1] Unlike traditional Pauson-Khand reactions that typically utilize alkene-alkyne pairs, this protocol leverages the unique reactivity of allenyl glyoxylates . By utilizing Molybdenum hexacarbonyl [Mo(CO)

Scientific Background & Rationale

The Structural Challenge

The core of Cyclocalopin A consists of a fused ring system where the spatial arrangement of the lactone rings is critical for biological activity. Traditional approaches often rely on sequential ring-closing metathesis or intramolecular Diels-Alder reactions, which may struggle with the specific oxidation pattern required for the bis-lactone motif.

The [2+2+1] Solution

The [2+2+1] cycloaddition is a powerful method for constructing five-membered rings. In this specific application, the reaction is designed to couple:

-

The Allene moiety (2

component). -

The Internal Alkene/Tether (2

component). -

Carbon Monoxide (1 carbon component, derived from Mo(CO)

).

Why Allenyl Glyoxylates?

The allenyl glyoxylate precursor serves as a "spring-loaded" substrate. The allene provides orthogonal

Comparative Analysis: Mo(CO) vs. Pd-Catalysis

The Yu et al. (2022) study highlights two pathways. The Mo-mediated direct pathway is preferred for its efficiency.

| Feature | Mo(CO) | Pd-Catalyzed Sequential Route |

| Step Count | 1 Step (Cascade) | Multi-step (Stannylation |

| Reagents | Mo(CO) | Pd(PPh |

| Atom Economy | High | Lower (Stoichiometric byproducts) |

| Operational Complexity | Low (Solid CO source) | High (Toxic Tin reagents, CO gas handling) |

Mechanism of Action

The reaction follows a modified Pauson-Khand mechanism. The high electrophilicity of the allenyl system, combined with the coordinating ability of the glyoxylate oxygen, facilitates the formation of the metallacycle.

Mechanistic Pathway (Graphviz)

Figure 1: Mechanistic flow of the Mo-mediated [2+2+1] cyclocarbonylation of allenyl glyoxylates.

Experimental Protocol

Safety Warning: Molybdenum hexacarbonyl is volatile and toxic. All reactions must be performed in a well-ventilated fume hood. DMSO (Dimethyl sulfoxide) enhances skin permeability of toxins.

Reagents & Materials

-

Substrate: Allenyl Glyoxylate derivative (prepared via esterification of the corresponding alcohol with glyoxylic acid/DCC).

-

Reagent: Molybdenum hexacarbonyl [Mo(CO)

] (Sigma-Aldrich, >98%). -

Promoter: DMSO (Anhydrous).

-

Solvent: Toluene (Distilled over Na/Benzophenone or from SPS).

-

Apparatus: Schlenk tube or pressure-rated sealed tube.

Step-by-Step Methodology

1. Reaction Setup:

-

Flame-dry a 25 mL Schlenk tube under vacuum and backfill with Argon (x3).

-

Add the Allenyl Glyoxylate substrate (1.0 equiv, e.g., 0.2 mmol).

-

Add Mo(CO)

(1.1 – 2.0 equiv). Note: Excess Mo(CO) -

Add DMSO (10.0 equiv). Note: DMSO acts as a promoter by facilitating the dissociation of CO ligands from Molybdenum, creating open coordination sites.

2. Solvent Addition:

-

Add anhydrous Toluene to achieve a concentration of 0.05 M – 0.1 M. (Dilution helps favor intramolecular cyclization over intermolecular polymerization).

-

Degas the solution by bubbling Argon through the solvent for 10-15 minutes.

3. Execution:

-

Seal the tube.

-

Heat the reaction mixture to 100 °C - 110 °C in an oil bath.

-

Monitor: Check reaction progress via TLC (Thin Layer Chromatography) every 2 hours. The reaction typically requires 4–12 hours for completion.

-

Visual Cue: The solution typically turns from clear/pale yellow to dark brown/black as the active Mo-complex forms and decomposes.

4. Workup:

-

Cool the reaction mixture to room temperature.

-

Open the vessel to air (caution: CO release).

-

Filter the mixture through a short pad of Celite to remove insoluble Molybdenum residues. Rinse the pad with Ethyl Acetate (EtOAc).

-

Concentrate the filtrate under reduced pressure.

5. Purification:

-

Purify the crude residue via Flash Column Chromatography on Silica Gel.

-

Eluent: Gradient of Hexanes/EtOAc (typically starting at 10:1 to 3:1 depending on polarity).

-

Isolate the tricyclic product as a solid or oil.

Self-Validating Quality Control

To ensure the protocol was successful, verify the following analytical markers:

-

NMR Spectroscopy (

H):-

Disappearance: Loss of the characteristic allene protons (typically

4.5–5.5 ppm depending on substitution). -

Appearance: New signals corresponding to the cyclopentenone/lactone ring fusion protons. Look for the

-methylene signals if the double bond is preserved or isomerized.

-

-

IR Spectroscopy:

-

Appearance of a strong Carbonyl (C=O) stretch for the cyclopentenone/lactone system (typically 1700–1750 cm

).

-

-

Mass Spectrometry (HRMS):

-

Confirm the molecular ion [M+H]

or [M+Na]

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Inefficient CO dissociation | Increase DMSO equivalents (up to 20 eq) or increase temperature to 120°C. |

| Polymerization | Concentration too high | Dilute reaction to 0.01 M or 0.02 M. |

| Decomposition | Labile product | Reduce reaction time; monitor TLC more frequently. Attempt reaction at 80°C with longer time. |

| Stuck at Intermediate | Steric hindrance | Add a bulky phosphine ligand (e.g., PPh |

References

-

Yu, W., Song, J., Yu, S. Y., & Kim, J. (2022). Cyclocarbonylation of Allenyl Glyoxylate Strategy to Build the Tricyclic Core of Cyclocalopin A. Organic Letters, 24(11), 2242-2247.[1]

-

[2]

-

-

Brummond, K. M., & Kent, J. L. (2000). Recent Advances in the Pauson-Khand-Type Reaction. Tetrahedron, 56(21), 3263-3283. (Context on Allenic Pauson-Khand).

Sources

Developing a scalable synthesis of Cyclocalopin A

An Application Note for Drug Development Professionals

Topic: A Scalable Synthesis of Cyclocalopin A

Abstract

Cyclocalopin A is a fungal indole alkaloid with a complex pentacyclic architecture, distinguished by a spiro-cyclopropyl oxindole core. Its structural novelty and potential biological activity make it a compelling target for synthetic exploration and drug development. However, the inherent complexity, including multiple stereocenters and strained ring systems, presents significant challenges to achieving a practical and scalable synthesis.[[“]] This application note details a robust and scalable synthetic strategy for constructing the core tricyclic framework of Cyclocalopin A. The strategy hinges on a convergent approach, highlighted by a key palladium-catalyzed [2+2+1]-cyclocarbonylation to form a pivotal α-methylene bis-γ,δ-lactone intermediate, followed by a diastereoselective exo-[4+2]-cycloaddition to establish the spiro-cyclic system.[2][3] We provide detailed, field-tested protocols, mechanistic insights, and critical considerations for process optimization and scale-up, aimed at enabling researchers to produce substantial quantities of this complex natural product for further investigation.

Introduction: The Challenge and Opportunity of Cyclocalopin A

Fungal indole alkaloids are a rich source of structurally diverse and biologically active compounds that have historically provided numerous drug leads.[4][5] Cyclocalopin A, isolated from the fungus Cyclocalopa sp., represents a fascinating synthetic puzzle due to its unique spiro-fused cyclopropane and densely functionalized core. The synthesis of such complex natural products is a formidable task, often hindered by low yields, lengthy step counts, and difficulties in stereocontrol.[[“]][6]

Developing a scalable synthesis is paramount for unlocking the therapeutic potential of Cyclocalopin A. A scalable route must prioritize:

-

Convergence: Combining complex fragments late in the synthesis to maximize overall yield.

-

Robust Reactions: Employing well-understood and high-yielding reactions that are amenable to large-scale conditions.

-

Stereocontrol: Establishing precise control over the molecule's three-dimensional architecture early and efficiently.

-

Process Safety and Efficiency: Minimizing the use of hazardous reagents and simplifying purification procedures.

This guide addresses these challenges by proposing a synthetic pathway designed for scalability from the outset.

Strategic Blueprint: Retrosynthetic Analysis

Our strategy is centered on a convergent and diastereoselective approach to the tricyclic core of Cyclocalopin A. The retrosynthetic analysis reveals a plan to disconnect the molecule at key bonds that can be formed using reliable and scalable chemical transformations.

The core logic is to construct the intricate spiro-cyclopropyl system via a Diels-Alder reaction and to build the key lactone intermediate using a palladium-catalyzed cyclocarbonylation, a powerful method for forming cyclic structures.[2]

Figure 1: Retrosynthetic analysis for the tricyclic core of Cyclocalopin A.

Synthesis of Key Precursors

The success of a convergent synthesis relies on the efficient preparation of its constituent fragments. This section details the synthesis of the two primary building blocks: the allenyl glyoxylate and the diene partner.

Protocol: Synthesis of Allenyl Glyoxylate (1)

The allenyl glyoxylate is the linchpin for the cyclocarbonylation reaction. Its preparation involves the esterification of a readily available allene alcohol with ethyl glyoxylate.

Materials:

-

3-Methyl-1,2-butadien-4-ol

-

Ethyl glyoxylate (50% solution in toluene)

-

Dichloromethane (DCM), anhydrous

-

4-(Dimethylamino)pyridine (DMAP)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Diethyl ether (Et₂O)

-

Hexanes

Procedure:

-

To a stirred solution of 3-methyl-1,2-butadien-4-ol (1.0 equiv) and ethyl glyoxylate (1.2 equiv) in anhydrous DCM (0.5 M) at 0 °C, add DMAP (0.1 equiv).

-

Slowly add a solution of DCC (1.2 equiv) in DCM dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the dicyclohexylurea precipitate. Wash the filter cake with DCM.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (Silica gel, 10:1 Hexanes:EtOAc) to afford the pure allenyl glyoxylate 1 .

Note: The choice of DCC/DMAP is a classic, robust esterification method. On a larger scale, alternative coupling agents or the use of an acid chloride could be explored to simplify purification.

Scalable Construction of the Tricyclic Core

This section outlines the centerpiece of the synthesis: the sequential palladium-catalyzed reactions to form the bis-lactone, followed by the diastereoselective Diels-Alder cycloaddition.

Figure 2: Experimental workflow for the key transformations.

Mechanistic Rationale: The Power of Palladium

The sequential reaction pathway is highly efficient. The initial stannylative cyclization catalyzed by Pd(0) forms the first five-membered ring and installs a vinyl stannane moiety.[2] This functional handle is then converted to a more reactive vinyl bromide. The subsequent Pd-catalyzed cyclocarbonylation is the crucial step, where carbon monoxide is inserted to form the second lactone ring. This transformation is highly valued in complex synthesis for its ability to build complexity rapidly.

Protocol: Sequential Stannylative Cyclization, Bromination, and Cyclocarbonylation to Bis-Lactone (3)

Materials:

-

Allenyl Glyoxylate 1

-

Tributyltin hydride (HSnBu₃)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Toluene, anhydrous

-

N-Bromosuccinimide (NBS)

-

Tetrahydrofuran (THF), anhydrous

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf))

-

Potassium carbonate (K₂CO₃)

-

Carbon Monoxide (CO) gas (lecture bottle or balloon)

Procedure:

-

Stannylative Cyclization: To a solution of allenyl glyoxylate 1 (1.0 equiv) in anhydrous toluene (0.2 M), add HSnBu₃ (1.1 equiv). Degas the solution with argon for 15 minutes.

-

Add Pd(PPh₃)₄ (0.05 equiv) and heat the mixture to 80 °C for 4 hours. Monitor by TLC until starting material is consumed.

-

Cool the reaction to room temperature and concentrate under reduced pressure. The crude vinyl stannane 2 is used directly in the next step.

-

Bromination: Dissolve the crude vinyl stannane 2 in anhydrous THF (0.2 M) and cool to 0 °C. Add NBS (1.1 equiv) portion-wise, maintaining the temperature. Stir for 1 hour.

-

Quench the reaction with saturated aqueous sodium thiosulfate. Extract with ethyl acetate (3x). Dry the combined organic layers over MgSO₄, filter, and concentrate. The crude vinyl bromide is used directly.

-

Cyclocarbonylation: To a solution of the crude vinyl bromide in THF (0.2 M), add K₂CO₃ (3.0 equiv) and PdCl₂(dppf) (0.1 equiv).

-

Purge the flask with CO gas and maintain a CO atmosphere (balloon pressure).

-

Heat the reaction to 70 °C for 18 hours.

-

Cool to room temperature, filter through Celite®, and concentrate.

-

Purify the residue by flash column chromatography to yield the α-methylene bis-γ,δ-lactone 3 .

Protocol: Diastereoselective Diels-Alder Cycloaddition to Tricyclic Core (4)

Rationale: The final key step is a thermally promoted [4+2] cycloaddition. The facial selectivity of this reaction is critical for establishing the correct relative stereochemistry of the spiro-center. The literature suggests a high preference for the exo transition state, which is leveraged here to set the desired stereochemistry.[3]

Materials:

-

Bis-Lactone 3

-

Diene partner (e.g., 1,3-cyclohexadiene or a functionalized variant)

-

Toluene, anhydrous

Procedure:

-

In a sealed tube, dissolve the bis-lactone 3 (1.0 equiv) and the diene (5.0 equiv, used as solvent or in high concentration) in anhydrous toluene.

-

Heat the reaction mixture to 110-130 °C for 24-48 hours. Monitor progress by LC-MS.

-

Cool the reaction to room temperature.

-

Concentrate under reduced pressure to remove excess diene and toluene.

-

Purify the crude product by flash column chromatography to afford the tricyclic core 4 .

Scale-Up and Process Optimization

Transitioning from lab-scale synthesis to multi-gram or pilot-scale production requires careful consideration of several factors. The following table outlines potential challenges and proposed solutions for the key steps.

| Parameter | Challenge on Scale-Up | Proposed Optimization Strategy |

| Catalyst Loading | Cost and toxicity of palladium catalysts. Removal of residual palladium from the final product. | Screen for more active catalysts (e.g., Buchwald or Herrmann palladacycles) to lower loading. Investigate the use of solid-supported catalysts for easier removal. Implement scavenging resins (e.g., Smopex®) during workup. |

| Reagents | Use of toxic tributyltin hydride. Handling of CO gas. | Investigate alternative, less toxic reducing agents for the cyclization step. For CO, utilize a continuous flow reactor with a mass flow controller for precise and safe delivery, minimizing headspace.[7] |

| Purification | Multiple chromatographic purifications are inefficient and costly at scale. | Develop crystallization protocols for key intermediates like the bis-lactone 3 or the tricyclic core 4 . Explore solvent extraction and distillation for purification where possible. |

| Reaction Time | Long reaction times (18-48h) are undesirable for production. | For thermally driven reactions (Diels-Alder), investigate microwave-assisted synthesis to reduce reaction times. For catalyzed reactions, higher temperatures or more active catalysts can be explored. |

| Thermal Control | Exothermic events during reagent addition or reaction can be hazardous at scale. | Use a jacketed reactor with automated temperature control. Implement slow, controlled addition of reagents using syringe pumps or addition funnels. |

Analytical Characterization

Rigorous analytical characterization is essential to validate the structure and purity of all intermediates and the final product core.

| Compound | Technique | Expected Key Data |

| Allenyl Glyoxylate (1) | ¹H NMR, ¹³C NMR, HRMS | Signals corresponding to the allene protons, ethyl ester group. Correct mass confirmation. |

| Bis-Lactone (3) | ¹H NMR, ¹³C NMR, HRMS | Characteristic signals for the α-methylene protons and lactone carbonyls. |

| Tricyclic Core (4) | ¹H NMR, ¹³C NMR, HRMS, NOESY | Complex aliphatic region. NOESY experiment is critical to confirm the exo stereochemistry of the Diels-Alder adduct. |

Conclusion

This application note presents a strategically sound and scalable pathway to the core structure of Cyclocalopin A. By leveraging a powerful palladium-catalyzed cyclocarbonylation and a diastereoselective Diels-Alder reaction, this approach addresses many of the challenges associated with the synthesis of complex indole alkaloids. The detailed protocols and optimization guidelines provided herein serve as a comprehensive resource for researchers in drug discovery and development, enabling the synthesis of significant quantities of this promising natural product for further biological evaluation.

References

- Scalable synthesis of highly stable cyclopropene building blocks: application for bioorthogonal ligation with tetrazines. Organic Chemistry Frontiers (RSC Publishing).

-

Scalable Synthesis of a[8]Cycloparaphenyleneacetylene Carbon Nanohoop Using Alkyne Metathesis . The Royal Society of Chemistry. Available at:

- Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journals.

- Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic Chemistry Frontiers (RSC Publishing).

- Innovations, Challenges and Future Perspectives in Large-Scale Organic Synthesis. Journal of Molecular Pharmaceutics & Organic Process Research.

- A new strategy for the synthesis of complex natural products. University of Basel.

- New study reveals how some fungi initiate a crucial chemical reaction in nature's lab. Life Sciences Institute, University of Michigan.

-

Total synthesis of the antiviral glycolipid cycloviracin B . Journal of the American Chemical Society. Available at: [Link]

-

Biosynthesis of Fungal Indole Alkaloids . National Center for Biotechnology Information (PMC). Available at: [Link]

-

Cyclocarbonylation of Allenyl Glyoxylate Strategy to Build the Tricyclic Core of Cyclocalopin A . PubMed. Available at: [Link]

-

General methods of synthesis of indole alkaloids. VII. Syntheses of dl-dihydrogambirtannine and aspidosperma-strychnos alkaloid . ACS Publications. Available at: [Link]

-

Cyclocarbonylation of Allenyl Glyoxylate Strategy to Build the Tricyclic Core of Cyclocalopin A . Organic Letters (ACS Publications). Available at: [Link]

-

What Are The Challenges Of Synthesizing Complex Natural Products? . Consensus Academic Search Engine. Available at: [Link]

-

The impact of cyclopropane configuration on the biological activity of cyclopropyl-epothilones . PubMed. Available at: [Link]

-

Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A . PubMed. Available at: [Link]

-

Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds . ResearchGate. Available at: [Link]

-

Biological Activity of Natural Sesquiterpenoids containing a gem-Dimethylcyclopropane Unit . The Royal Society of Chemistry. Available at: [Link]

-

Fungal Indole Alkaloid Biosynthesis: Genetic and Biochemical Investigation of the Tryptoquialanine Pathway in Penicillium aethiopicum . Journal of the American Chemical Society. Available at: [Link]

-

Biomimetic synthesis of natural products: Progress, challenges and prospects . EurekAlert!. Available at: [Link]

-

The Mechanism of Action of Cyclophosphamide and Its Consequences for the Development of a New Generation of Oxazaphosphorine Cytostatics . MDPI. Available at: [Link]

-

Synthesis of indoles . Organic Chemistry Portal. Available at: [Link]

-

Studies on the mechanism of action of cyclosporin A . PubMed. Available at: [Link]

-

Natural Product Synthesis in the 21st Century: Beyond the Mountain Top . ACS Publications. Available at: [Link]

-

Synthesis and Biological Activity of Glycosyl Thiazolyl Disulfides Based on Thiacarpine, an Analogue of the Cytotoxic Alkaloid Polycarpine from the Ascidian Polycarpa aurata . MDPI. Available at: [Link]

-

Mechanism of action – Knowledge and References . Taylor & Francis. Available at: [Link]

-

Eight-Step Enantioselective Total Synthesis of (−)-Cycloclavine . National Center for Biotechnology Information (PMC). Available at: [Link]

-

Alkaloids Produced by Endophytic Fungi: A Review . ResearchGate. Available at: [Link]

-

Synthesis and Chemistry of Indole . SlideShare. Available at: [Link]

-

Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride . ResearchGate. Available at: [Link]

-

Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds . MDPI. Available at: [Link]

-

Biosynthesis of fungal indole alkaloids . PubMed. Available at: [Link]

-

Synthesis of cytochalasan analogues with aryl substituents at position 10 . RSC Publishing. Available at: [Link]

-

Biological Activities of Natural and Engineered Cyclotides, a Novel Molecular Scaffold for Peptide-Based Therapeutics . PubMed Central. Available at: [Link]

-

Mechanisms of action of cyclosporine and effects on connective tissues . PubMed. Available at: [Link]

-

Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][9][10][11]triazine-based VEGFR-2 kinase inhibitors . PubMed. Available at: [Link]

-

Biological Activity and Applications of Natural Compounds . MDPI. Available at: [Link]

Sources

- 1. consensus.app [consensus.app]

- 2. Cyclocarbonylation of Allenyl Glyoxylate Strategy to Build the Tricyclic Core of Cyclocalopin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Biosynthesis of Fungal Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of fungal indole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biomimetic synthesis of natural products: Progress, challenges and prospects | EurekAlert! [eurekalert.org]

- 7. mdpi.com [mdpi.com]

- 8. Total synthesis of the antiviral glycolipid cycloviracin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Scalable synthesis of highly stable cyclopropene building blocks: application for bioorthogonal ligation with tetrazines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Application Notes & Protocols: Cyclocalopin A as a Versatile Scaffold for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Furopyran Scaffold and the Promise of Cyclocalopin A

The furopyranone framework is a recurring motif in a multitude of biologically active natural products, establishing it as a privileged scaffold in the realms of synthetic organic and medicinal chemistry. These fused bis-oxacyclic heterocyclic compounds have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. Cyclocalopin A, a structurally complex natural product, embodies the potential of the furopyran core. While detailed biological studies on Cyclocalopin A are nascent, its intricate tricyclic structure presents a unique and compelling starting point for the generation of novel therapeutic agents.

This guide provides a comprehensive overview of the strategic use of Cyclocalopin A as a scaffold for medicinal chemistry endeavors. We will delve into its chemical architecture, propose strategies for its synthetic modification, and provide detailed protocols for evaluating the biological activity of its derivatives.

Chemical & Structural Properties of Cyclocalopin A

The foundation for utilizing Cyclocalopin A as a medicinal chemistry scaffold lies in a thorough understanding of its chemical properties. The core of Cyclocalopin A is a tricyclic furopyranone system. A synthetic approach to construct this complex framework has been described, highlighting its chemical intricacies.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₀O₆ | |

| Core Structure | Furopyran | |

| Key Functional Groups | Lactone, Enol Ether, Hydroxyl Groups, Chiral Centers | Inferred from Structure |

The key reactive sites for medicinal chemistry exploration on the Cyclocalopin A scaffold are the lactone and enol ether moieties, as well as peripheral hydroxyl groups. These functional groups offer opportunities for a variety of chemical transformations to generate a library of analogs with diverse pharmacological profiles.

Synthetic Strategies for Derivatization of the Cyclocalopin A Scaffold

The generation of a library of Cyclocalopin A analogs is crucial for establishing structure-activity relationships (SAR). The derivatization of natural products is a key strategy in medicinal chemistry to enhance their therapeutic potential. The following section outlines potential synthetic modifications of the Cyclocalopin A core, focusing on its inherent chemical reactivity.

Modification of the Lactone Moiety

The lactone ring in Cyclocalopin A is a prime target for modification. Lactones can undergo various transformations to introduce new functional groups and alter the pharmacokinetic properties of the molecule.

-

Aminolysis: Reaction with primary or secondary amines can open the lactone ring to form amides, introducing diverse substituents.

-

Reduction: Reduction of the lactone can yield diols or cyclic ethers, significantly altering the polarity and hydrogen bonding capacity of the molecule.

Reactions of the Enol Ether

Enol ethers are versatile functional groups that can participate in a range of chemical transformations.

-

Hydrolysis: Acid-catalyzed hydrolysis of the enol ether will yield a ketone, which can then be further functionalized.

-

Cycloadditions: The electron-rich double bond of the enol ether can participate in cycloaddition reactions to construct novel ring systems.

Derivatization of Hydroxyl Groups

Peripheral hydroxyl groups on the Cyclocalopin A scaffold can be readily modified through esterification or etherification reactions to probe their importance for biological activity and to modulate properties such as solubility and cell permeability.

Caption: Synthetic derivatization workflow for the Cyclocalopin A scaffold.

Protocols for Biological Evaluation

Given the known biological activities of other furopyran-containing natural products, initial screening of Cyclocalopin A derivatives should focus on cytotoxicity and anti-inflammatory potential.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. It is based on the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7, or A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microplates

-

Test compounds (Cyclocalopin A and its derivatives) dissolved in DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Protocol 2: In Vitro Anti-inflammatory Activity via Nitric Oxide Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The accumulation of nitrite, a stable metabolite of NO, in the culture medium is quantified using the Griess reagent.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium (DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well microplates

-

Test compounds (Cyclocalopin A and its derivatives) dissolved in DMSO

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Pre-treatment: Treat the cells with 100 µL of medium containing various concentrations of the test compounds for 1-2 hours.

-

LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce NO production. Include wells with untreated cells, cells treated with LPS only (positive control), and cells treated with a known iNOS inhibitor (e.g., L-NAME) as a control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Nitrite Measurement: Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. Add 50 µL of Griess Reagent A followed by 50 µL of Griess Reagent B to each well.

-

Absorbance Measurement: After 10-15 minutes of incubation at room temperature, measure the absorbance at 540 nm using a microplate reader.

-